MPAC-Br

Overview

Description

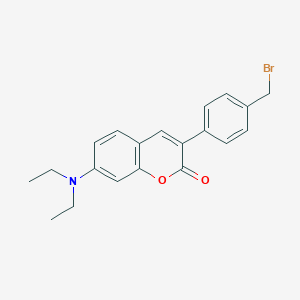

3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one, commonly referred to as MPAC-Br, is a highly sensitive fluorescent derivatization reagent. It is primarily used for the detection of carboxylic acids in high-performance liquid chromatography (HPLC). This compound is known for its strong fluorescence and longer wavelength emission compared to classical reagents.

Mechanism of Action

Target of Action

MPAC-Br, also known as 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin or 3-[4-(BROMOMETHYL)PHENYL]-7-(DIETHYLAMINO)CHROMEN-2-ONE, is primarily used as a fluorescent derivatization reagent . Its primary targets are carboxylic acids . Carboxylic acids are ubiquitous in biological systems, playing crucial roles in numerous biochemical processes.

Mode of Action

This compound interacts with its targets (carboxylic acids) through a process known as derivatization . In this process, this compound reacts with carboxylic acids to form fluorescent derivatives. These derivatives can then be detected using high-performance liquid chromatography (HPLC), providing a sensitive method for the analysis of carboxylic acids .

Result of Action

The primary result of this compound’s action is the formation of fluorescent derivatives of carboxylic acids . These derivatives can be detected and quantified using HPLC, allowing for the sensitive and accurate analysis of carboxylic acids in a variety of sample types .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the derivatization reaction may be affected by the pH of the solution, the temperature, and the presence of other reactive substances. Under controlled laboratory conditions, these factors can be managed to ensure reliable results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one involves the bromination of 3-[4-(methyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be substituted with various nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, or thioethers.

Oxidation Products: The major product of oxidation is the corresponding carboxylic acid derivative.

Scientific Research Applications

3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one is extensively used in scientific research due to its fluorescent properties. Some key applications include:

Chemistry: Used as a derivatization reagent for the detection of carboxylic acids in HPLC.

Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.

Medicine: Utilized in the development of fluorescent probes for diagnostic imaging.

Industry: Applied in the quality control of pharmaceuticals and other chemical products through HPLC analysis.

Comparison with Similar Compounds

Similar Compounds

3-[4-(Methyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one: This compound is similar but lacks the bromomethyl group, making it less reactive for derivatization purposes.

4-(Bromomethyl)benzoic acid: Another bromomethyl-containing compound used for derivatization but lacks the fluorescent properties of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one.

Uniqueness

The uniqueness of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one lies in its combination of a reactive bromomethyl group and strong fluorescent properties. This makes it highly effective for sensitive detection and analysis of carboxylic acids in various scientific and industrial applications.

Biological Activity

MPAC-Br, or 3-(4-bromomethylphenyl)-7-diethylamino-2H-1-benzopyran-2-one, is a fluorescent derivatization reagent primarily used in high-performance liquid chromatography (HPLC) for the detection of carboxylic acids. Its unique chemical structure and properties make it a valuable tool in biological and medicinal research, particularly in the study of various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bromomethylphenyl group and a benzopyran backbone, which contribute to its fluorescent properties. This compound exhibits high sensitivity and specificity for carboxylic acids, making it an effective reagent for analytical applications. The fluorescence emitted upon derivatization allows for sensitive detection and quantification in complex biological samples.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈BrN₁O |

| Molecular Weight | 348.25 g/mol |

| CAS Number | 177093-58-2 |

| Fluorescence Emission | λ_em = 550 nm (approx.) |

The biological activity of this compound is primarily linked to its ability to interact with various biomolecules through derivatization. This interaction facilitates the study of metabolic pathways involving carboxylic acids, which are crucial in numerous biochemical processes.

- Fluorescent Tagging : this compound serves as a fluorescent tag that enhances the detection of carboxylic acids in biological samples, allowing researchers to monitor metabolic changes.

- Reactivity with Thiol Groups : Similar to other compounds containing electrophilic groups, this compound can react with thiol-containing biomolecules, potentially influencing their activity and stability.

Study 1: Detection of Metabolites

In a recent study, this compound was utilized to detect and quantify short-chain fatty acids (SCFAs) in human gut microbiota samples. The researchers found that this compound significantly improved the sensitivity of SCFA detection compared to traditional methods. This advancement highlights its potential for studying gut health and metabolic disorders.

Study 2: Drug Development

Another investigation focused on the use of this compound in drug development processes. By derivatizing carboxylic acid-containing drug candidates, researchers were able to enhance their pharmacokinetic profiles through improved solubility and bioavailability. This application demonstrates this compound's role in optimizing therapeutic agents.

Efficacy in Biological Studies

Research has shown that this compound can effectively label metabolites in various biological systems, providing insights into metabolic pathways and disease mechanisms. The compound's ability to form stable derivatives allows for reliable quantification and analysis.

Key Findings :

- Sensitivity : this compound has been shown to detect carboxylic acids at low nanomolar concentrations.

- Versatility : It can be applied across different biological matrices, including serum, urine, and tissue extracts.

Table 2: Summary of Biological Applications

| Application | Description |

|---|---|

| Metabolomics | Detection of SCFAs in microbiota studies |

| Pharmacokinetics | Optimization of drug candidates |

| Biomarker Discovery | Identification of disease-related metabolites |

Properties

IUPAC Name |

3-[4-(bromomethyl)phenyl]-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO2/c1-3-22(4-2)17-10-9-16-11-18(20(23)24-19(16)12-17)15-7-5-14(13-21)6-8-15/h5-12H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCCANMBFQWZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444207 | |

| Record name | MPAC-Br | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177093-58-2 | |

| Record name | MPAC-Br | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MPAC-Br interact with its target, and what are the downstream effects?

A1: this compound acts as a fluorescent derivatization reagent for carboxylic acids. [, ] This means it reacts with carboxylic acids to form fluorescent esters, which can then be easily detected and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [] The derivatization process enhances the detectability of carboxylic acids, particularly fatty acids, allowing for sensitive analysis even at low concentrations.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight key spectroscopic characteristics. The excitation wavelength for MPAC-derivatized compounds is 403 nm, and the emission wavelength is 474 nm. [] These wavelengths are crucial for fluorescence detection in HPLC analysis. For the molecular formula and weight, you can refer to chemical databases or calculate them based on the compound's structure.

Q3: Has this compound demonstrated effectiveness in analyzing specific types of carboxylic acids?

A3: Yes, research indicates that this compound exhibits high sensitivity in analyzing medium and long-chain fatty acids. [] The derivatization process using this compound allows for the separation and quantification of these fatty acids via HPLC. [] The method's effectiveness for different chain lengths highlights its potential applications in lipidomics and related fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.